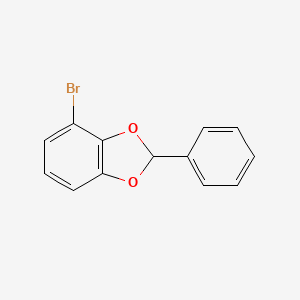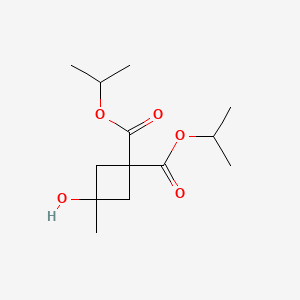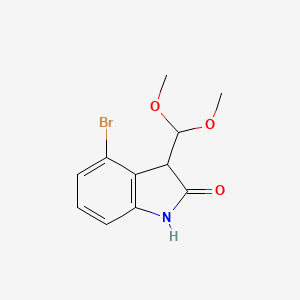
4-Bromo-3-(dimethoxymethyl)indolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-(dimethoxymethyl)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound with the molecular formula C10H10BrNO3 It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(dimethoxymethyl)-1,3-dihydro-2H-indol-2-one typically involves the bromination of an indole derivative followed by the introduction of the dimethoxymethyl group. One common method includes:
Bromination: The starting material, 1,3-dihydro-2H-indol-2-one, is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 4-position.
Dimethoxymethylation: The brominated intermediate is then reacted with dimethoxymethane in the presence of an acid catalyst to introduce the dimethoxymethyl group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
4-Bromo-3-(dimethoxymethyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with a boronic acid would yield a biaryl compound.
科学研究应用
4-Bromo-3-(dimethoxymethyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions and receptor binding.
Chemical Synthesis: The compound is useful in synthetic organic chemistry for the development of new reactions and methodologies.
作用机制
The mechanism of action of 4-Bromo-3-(dimethoxymethyl)-1,3-dihydro-2H-indol-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
相似化合物的比较
Similar Compounds
4-Bromo-3-(dimethoxymethyl)phenol: Similar in structure but lacks the indole core.
4-Bromo-3,5-dimethoxybenzoic acid: Contains a bromine and dimethoxy groups but has a benzoic acid core instead of an indole.
Uniqueness
4-Bromo-3-(dimethoxymethyl)-1,3-dihydro-2H-indol-2-one is unique due to its indole core, which imparts distinct chemical and biological properties. The presence of both bromine and dimethoxymethyl groups allows for diverse chemical modifications and applications, making it a versatile compound in research and industry.
属性
分子式 |
C11H12BrNO3 |
|---|---|
分子量 |
286.12 g/mol |
IUPAC 名称 |
4-bromo-3-(dimethoxymethyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C11H12BrNO3/c1-15-11(16-2)9-8-6(12)4-3-5-7(8)13-10(9)14/h3-5,9,11H,1-2H3,(H,13,14) |
InChI 键 |
HDUPLIYXVPWROZ-UHFFFAOYSA-N |
规范 SMILES |
COC(C1C2=C(C=CC=C2Br)NC1=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


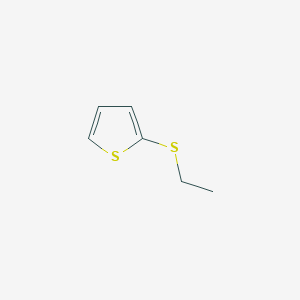

![2-Propenenitrile, 3-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13913438.png)
![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B13913454.png)
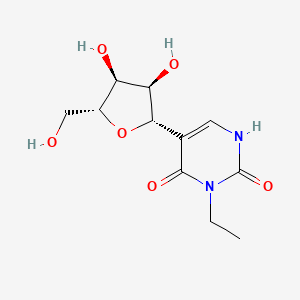
![6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13913465.png)
![2-(3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)terephthalic acid;chloride](/img/structure/B13913466.png)
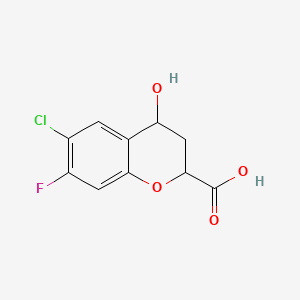

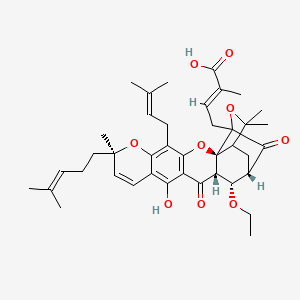
![(5aR,10bS)-2-(2,4,6-Triisopropylphenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13913487.png)
![7-{[(2-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B13913490.png)
